1-(2-Aminobenzoyl)imidazolidin-2-one
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Overview
Description
1-(2-Aminobenzoyl)imidazolidin-2-one is a heterocyclic compound with the molecular formula C10H11N3O2. This compound is part of the imidazolidinone family, which is known for its presence in various pharmaceuticals, natural products, and synthetic intermediates . The structure of this compound consists of an imidazolidinone ring attached to a benzoyl group with an amino substituent at the ortho position.
Preparation Methods
The synthesis of 1-(2-Aminobenzoyl)imidazolidin-2-one can be achieved through several routes:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under catalytic conditions.
Diamination of Olefins: This approach uses olefins and diamines in the presence of a catalyst to form the imidazolidinone ring.
Intramolecular Hydroamination of Linear Urea Derivatives: This method involves the cyclization of linear urea derivatives to form the imidazolidinone ring.
Aziridine Ring Expansion: This method involves the expansion of aziridine rings to form the imidazolidinone structure.
Industrial production methods often involve the use of metal catalysts and organocatalysts to improve the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
1-(2-Aminobenzoyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the imidazolidinone ring.
Substitution: The amino group on the benzoyl ring can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions are often substituted imidazolidinones and benzoyl derivatives .
Scientific Research Applications
1-(2-Aminobenzoyl)imidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Aminobenzoyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Aminobenzoyl)imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazolidin-2-one: A simpler structure without the benzoyl and amino substituents.
Benzimidazolidin-2-one: Contains a benzene ring fused to the imidazolidinone ring.
Oxazolidinone: Contains an oxygen atom in the ring structure instead of nitrogen.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(2-aminobenzoyl)imidazolidin-2-one |
InChI |
InChI=1S/C10H11N3O2/c11-8-4-2-1-3-7(8)9(14)13-6-5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) |
InChI Key |
VTAMBMVYNMPSPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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